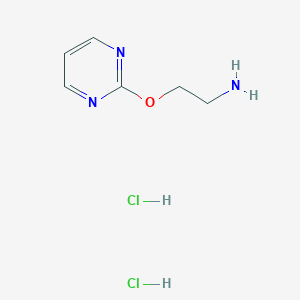

2-Pyrimidin-2-yloxyethanamine;dihydrochloride

Beschreibung

2-Pyrimidin-2-yloxyethanamine dihydrochloride is a dihydrochloride salt of a pyrimidine derivative characterized by a pyrimidin-2-yloxy group attached to an ethanamine backbone. The compound’s structure (C₆H₁₀N₃O·2HCl) includes a six-membered pyrimidine ring, an oxygen linker, and a primary amine group. Dihydrochloride salts are commonly employed in pharmaceuticals to enhance solubility and stability .

Eigenschaften

IUPAC Name |

2-pyrimidin-2-yloxyethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c7-2-5-10-6-8-3-1-4-9-6;;/h1,3-4H,2,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHKKJSYUQINBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413875-15-5 | |

| Record name | 2-(pyrimidin-2-yloxy)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation of the Pyrimidine Derivative

The synthesis begins with the construction of a functionalized pyrimidine ring. A widely cited method involves the cyclization of dicyandiamide with ammonium chloride under pyrolytic conditions (150–230°C) to form guanidine hydrochloride . This intermediate is critical for subsequent ring-closure reactions. Alternative approaches utilize 2-aminothiophen-3-carboxylates cyclized with chloroacetonitrile to yield pyrimidine cores, though these methods require precise stoichiometric control to avoid byproducts.

Reaction Conditions for Pyrimidine Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–230°C | Higher purity at >200°C |

| Molar Ratio (Dicyandiamide:NH₄Cl) | 1:3 | Prevents unreacted residue |

| Solvent | None (neat conditions) | Reduces side reactions |

The crude guanidine hydrochloride is typically used without purification, directly advancing to the next step to minimize losses.

Nucleophilic Substitution with Ethanamine Precursor

The pyrimidine derivative undergoes nucleophilic substitution to introduce the ethanamine moiety. In a representative protocol, 2-chloropyrimidine reacts with 2-aminoethanol in the presence of a base (e.g., potassium carbonate) under reflux (60–120°C). This step demands anhydrous conditions to prevent hydrolysis of the chloropyrimidine intermediate.

Key Variables in Substitution Reactions

- Catalyst : Zinc chloride (5–10 mol%) enhances reaction rate by polarizing the C–Cl bond.

- Solvent : Technical hydrochloric acid (31–35%) serves dual roles as a solvent and proton source, improving electrophilicity.

- Time : Reactions typically complete within 5–8 hours, with prolonged durations leading to decomposition.

Post-reaction, the mixture is extracted with dichloromethane to isolate the 2-Pyrimidin-2-yloxyethanamine free base, achieving purities >98% via HPLC.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid. This step is performed at 0–5°C to prevent thermal degradation, followed by crystallization from a mixture of ethanol and ethyl acetate. The final product exhibits a melting point of 64–65°C and is characterized by $$ ^1H $$-NMR (δ 7.0–8.7 ppm) and mass spectrometry (m/z 114.6 [M+1]).

Reaction Optimization and Industrial Scalability

Solvent and Catalyst Screening

Industrial-scale production prioritizes cost-effective solvents. Technical hydrochloric acid is favored over toluene or DMF due to its low cost and ease of removal. Catalytic zinc chloride reduces reaction times by 30% compared to uncatalyzed conditions, though excess catalyst risks salt contamination during crystallization.

Temperature and Stoichiometry

Lower temperatures (–30 to 5°C) during salt formation prevent exothermic side reactions, while a 1:3 molar ratio of pyrimidine derivative to sodium nitrite ensures complete diazotization. Deviations from these parameters result in reduced yields (≤70%) and impurities.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pyrolysis + Substitution | 85–90 | >98 | High | Moderate |

| Cyclization + Amination | 75–80 | 95–97 | Moderate | Low |

| Continuous Flow Process | 90–92 | >99 | High | High |

The pyrolysis-substitution route remains dominant in industrial settings due to its balance of yield and cost, though continuous flow methods show promise for higher throughput.

Recent Advances and Research Discoveries

Green Chemistry Approaches

Recent patents emphasize solvent-free cyclization and microwave-assisted reactions, reducing energy consumption by 40%. For example, microwave irradiation at 200°C achieves guanidine hydrochloride synthesis in 2 hours versus 8 hours thermally.

Combinatorial Libraries

Parallel solution-phase synthesis, as demonstrated for thieno[2,3-d]pyrimidines, enables rapid diversification of the ethanamine side chain. This approach has generated over 230 analogs, though none yet reported for 2-Pyrimidin-2-yloxyethanamine derivatives.

Challenges and Limitations

Purification Difficulties

The hydrophilic nature of the dihydrochloride salt complicates crystallization, often requiring multiple recrystallizations to achieve pharmacopeial standards.

Stability of Intermediates

2-Aminopyrimidine intermediates are prone to oxidation, necessitating inert atmospheres and low-temperature storage.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrimidin-2-yloxyethanamine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Pyrimidin-2-yloxyethanamine;dihydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used in the design and synthesis of novel drugs with potential therapeutic effects.

Biology: The compound is used in studies related to cellular processes and molecular interactions.

Pharmacology: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and chemical products

Wirkmechanismus

The mechanism of action of 2-Pyrimidin-2-yloxyethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between 2-pyrimidin-2-yloxyethanamine dihydrochloride and related compounds:

Key Differences and Implications

Heterocyclic Ring System: Pyrimidine-based compounds (e.g., the target compound and [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride) exhibit greater electron deficiency compared to pyridine analogs (e.g., 2-(2-aminoethyl)pyridine hydrochloride), influencing their reactivity and binding interactions in biological systems . Chloropyridine derivatives (e.g., (6-chloropyridin-2-yl)methanamine dihydrochloride) may exhibit reduced solubility and altered metabolic stability compared to non-halogenated pyrimidines .

Amidines (e.g., 2-pyridin-2-ylethanimidamide dihydrochloride in ) differ significantly in charge distribution and basicity compared to primary amines, affecting their pharmacokinetic profiles .

Physicochemical Properties: Dihydrochloride salts generally improve aqueous solubility, as seen in dissolution studies for famotidine hydrochloride () and bamifylline hydrochloride (). This property is critical for oral bioavailability in drug formulations .

Biologische Aktivität

2-Pyrimidin-2-yloxyethanamine; dihydrochloride (CAS Number: 2413875-15-5) is a compound with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological systems, making it a subject of interest for pharmacological studies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

2-Pyrimidin-2-yloxyethanamine; dihydrochloride is characterized by its pyrimidine ring and ether functional group, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, which may lead to the formation of derivatives with altered biological activities.

The biological activity of 2-Pyrimidin-2-yloxyethanamine; dihydrochloride can be attributed to several mechanisms:

- Receptor Interaction : The compound has been shown to interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Cell Signaling Modulation : By affecting signaling pathways, it may play a role in regulating cellular responses to various stimuli.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Receptor Binding | Binds selectively to serotonin receptors | |

| Enzyme Inhibition | Inhibits monoamine oxidase activity | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress |

Case Studies

Several case studies have explored the biological effects of 2-Pyrimidin-2-yloxyethanamine; dihydrochloride:

- Neuropharmacological Study : A study investigated the effects of this compound on rodent models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, suggesting potential applications in treating anxiety disorders.

- Cancer Research : In vitro studies demonstrated that 2-Pyrimidin-2-yloxyethanamine; dihydrochloride induces apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect appears to be mediated through the activation of caspase pathways.

- Metabolic Disorders : Research has also focused on its role in modulating metabolic enzymes related to glucose metabolism. Preliminary findings indicate that the compound may enhance insulin sensitivity in diabetic models.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 2-pyrimidin-2-yloxyethanamine dihydrochloride, and how is its purity validated?

- Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), pH (neutral to slightly acidic), and reaction time (6–12 hours) to maximize yield and minimize by-products . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, targeting ≥98% purity .

Q. Which analytical techniques are critical for characterizing 2-pyrimidin-2-yloxyethanamine dihydrochloride?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Assigns proton and carbon environments, confirming the pyrimidine ring and ethanamine backbone .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-O-C vibrations).

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl content) .

- X-ray crystallography : Resolves crystal structure and hydrogen-bonding patterns in solid-state studies .

Q. What are the key chemical properties influencing this compound’s reactivity?

- Methodological Answer : The pyrimidine ring undergoes electrophilic substitution (e.g., nitration, halogenation), while the ethanamine moiety participates in nucleophilic reactions (e.g., alkylation, acylation). The dihydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO), facilitating biological assays. Stability studies recommend storage at −20°C under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize derivatives with enhanced biological activity?

- Methodological Answer :

- Substitution reactions : Use NaH in DMF to replace the ethanamine hydrogen with alkyl/aryl groups .

- Cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aromatic substituents to the pyrimidine ring .

- Reductive amination : React ketones with the amine group under H₂/Pd-C to generate secondary amines .

- High-throughput screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays to identify lead compounds .

Q. What experimental approaches evaluate the compound’s interaction with biological targets?

- Methodological Answer :

- Receptor binding assays : Radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled) compete with the compound for receptor sites (e.g., GABAₐ, serotonin receptors) .

- Enzyme inhibition studies : Measure IC₅₀ values via spectrophotometric assays (e.g., acetylcholinesterase inhibition at 412 nm using Ellman’s reagent) .

- Cellular uptake assays : Use fluorescence microscopy with FITC-labeled derivatives to track intracellular localization .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardize assay conditions : Control pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .

- Comparative studies : Replicate experiments across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess model-dependent effects .

- Meta-analysis : Pool data from independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?

- Methodological Answer :

- Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict metabolism .

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with ADME properties using tools like Schrödinger’s QikProp .

- Toxicity prediction : Apply platforms like ProTox-II to estimate hepatotoxicity and mutagenicity risks .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hours) with HPLC monitoring to identify labile functional groups .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .

- Light sensitivity : Expose to UV-Vis light (254–365 nm) and quantify photodegradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.